

A Technical Guide to the Chemical Properties and Reactivity of Thiosulfate Salts

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *thiosulfate*

Cat. No.: *B1220275*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiosulfate ($\text{S}_2\text{O}_3^{2-}$), an oxyanion of sulfur, is a versatile and cost-effective chemical with a rich and complex reactivity profile. Its salts, most notably sodium **thiosulfate**, are employed in a diverse range of applications, from industrial processes like bleaching and photographic fixing to critical medical interventions such as cyanide poisoning treatment.^{[1][2]} This in-depth technical guide provides a comprehensive overview of the core chemical properties and reactivity of **thiosulfate** salts, with a focus on information pertinent to researchers, scientists, and professionals in drug development. The guide summarizes key quantitative data in structured tables, presents detailed experimental protocols for significant reactions, and utilizes visualizations to illustrate fundamental concepts and pathways.

Chemical Properties of Thiosulfate Salts

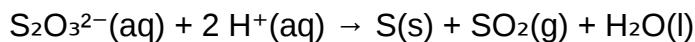
The **thiosulfate** ion consists of a central sulfur atom tetrahedrally bonded to three oxygen atoms and a terminal sulfur atom.^[3] The S-S bond distance is approximately 2.01 pm, indicative of a single bond, while the S-O distances are shorter than those in the sulfate ion, suggesting some double-bond character.^{[1][4]} The formal oxidation states of the sulfur atoms have been a subject of discussion, with traditional assignments of +6 for the central sulfur and -2 for the terminal sulfur. However, more recent spectroscopic evidence suggests oxidation states closer to +5 and -1, respectively.^[1] This electronic structure underpins its diverse reactivity.

Physical Properties

Thiosulfate salts are typically crystalline solids that are soluble in water.^[5] The most common and widely studied **thiosulfate** salt is sodium **thiosulfate**, which exists in its anhydrous form ($\text{Na}_2\text{S}_2\text{O}_3$) and more commonly as the pentahydrate ($\text{Na}_2\text{S}_2\text{O}_3 \cdot 5\text{H}_2\text{O}$).^{[4][6]}

Table 1: Physical Properties of Common **Thiosulfate** Salts

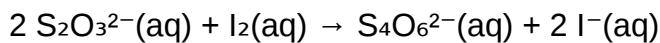
Property	Sodium Thiosulfate (Anhydrous)	Sodium Thiosulfate (Pentahydrate)	Ammonium Thiosulfate
Chemical Formula	$\text{Na}_2\text{S}_2\text{O}_3$	$\text{Na}_2\text{S}_2\text{O}_3 \cdot 5\text{H}_2\text{O}$	$(\text{NH}_4)_2\text{S}_2\text{O}_3$
Molar Mass (g/mol)	158.11 ^[6]	248.18 ^[6]	148.20
Appearance	White crystalline powder ^[6]	Colorless monoclinic crystals ^{[5][6]}	White crystalline solid
Density (g/cm ³)	1.667 ^[6]	1.729	1.679
Melting Point (°C)	48.3 (decomposes) ^[4]	48.3 ^[4]	150 (decomposes)
Boiling Point (°C)	Decomposes	100 (loses water) ^[4]	Decomposes
Solubility in Water (g/100 mL)	70.1 at 20 °C ^[4]	70.1 at 20 °C ^[4]	103.3 at 0 °C


Stability and Decomposition

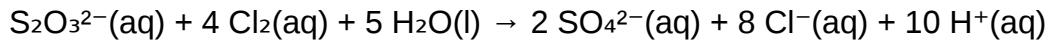
Thiosulfate solutions are known to be unstable over long periods, particularly in acidic conditions or in the presence of microorganisms.^{[7][8]} The stability of **thiosulfate** solutions can be improved by using boiled, deionized water for preparation, storing in a cool, dark place, and adding a small amount of a stabilizing agent like sodium carbonate.^{[8][9]}

Upon heating to 300 °C, sodium **thiosulfate** decomposes to sodium sulfate and sodium polysulfide.^[4]

In acidic solutions, **thiosulfate** decomposes to form sulfur, sulfur dioxide, and water.[4][10] This reaction is responsible for the characteristic turbidity observed when an acid is added to a **thiosulfate** solution.[10]



Reactivity of the Thiosulfate Ion


The reactivity of the **thiosulfate** ion is characterized by its roles as a reducing agent, a complexing agent, and its susceptibility to decomposition in acidic media.

Redox Reactions

Thiosulfate is a moderately strong reducing agent. Its most well-known redox reaction is with iodine, where it is oxidized to the tetrathionate ion ($\text{S}_4\text{O}_6^{2-}$).[1] This reaction is the basis of iodometric titrations, a common analytical technique.[1]

With stronger oxidizing agents such as chlorine and bromine, **thiosulfate** is oxidized to sulfate (SO_4^{2-}).[1]

This reactivity with halogens makes **thiosulfate** useful as an "antichlor" for neutralizing chlorine in water treatment and in the paper and textile industries.[2][11]

Table 2: Standard Redox Potentials Involving **Thiosulfate**

Half-Reaction	Standard Potential (E°) (V)
$\text{S}_4\text{O}_6^{2-} + 2\text{e}^- \rightleftharpoons 2\text{S}_2\text{O}_3^{2-}$	+0.08[12]
$2\text{S}_2\text{O}_3^{2-} + 2\text{H}_2\text{O} + 2\text{e}^- \rightleftharpoons \text{S}_2\text{O}_3^{2-} + 4\text{OH}^-$	-0.57
$\text{SO}_4^{2-} + \text{H}_2\text{O} + 2\text{e}^- \rightleftharpoons \text{SO}_3^{2-} + 2\text{OH}^-$	-0.93

Complexation Reactions

Thiosulfate forms stable complexes with a variety of metal ions, particularly with soft metals like Ag^+ , Au^+ , and Cu^+ .^{[1][13]} This complexing ability is exploited in several applications:

- Photography: In traditional film photography, sodium **thiosulfate** (hypo) is used as a fixing agent to dissolve unexposed silver halides from the film by forming soluble silver-**thiosulfate** complexes.^[14] $\text{AgBr}(\text{s}) + 2 \text{S}_2\text{O}_3^{2-}(\text{aq}) \rightarrow [\text{Ag}(\text{S}_2\text{O}_3)_2]^{3-}(\text{aq}) + \text{Br}^-(\text{aq})$
- Gold Extraction: **Thiosulfate** leaching has been investigated as a less toxic alternative to cyanide for extracting gold from ores.^[14] Gold forms a stable **aurothiosulfate** complex.^[14] $\text{Au}(\text{s}) + 4 \text{S}_2\text{O}_3^{2-}(\text{aq}) + \text{O}_2(\text{g}) + 2 \text{H}_2\text{O}(\text{l}) \rightarrow 4 [\text{Au}(\text{S}_2\text{O}_3)_2]^{3-}(\text{aq}) + 4 \text{OH}^-(\text{aq})$

Reaction with Acids

As mentioned earlier, **thiosulfate** readily decomposes in the presence of acids. The rate of this reaction is dependent on the concentration of the acid and the **thiosulfate**, as well as the temperature.^{[10][15]} The formation of colloidal sulfur results in the solution becoming increasingly turbid, a phenomenon that can be used to study reaction kinetics.^{[10][16]}

Experimental Protocols

Synthesis of Sodium Thiosulfate Pentahydrate

This protocol describes a common laboratory method for the synthesis of sodium **thiosulfate** pentahydrate from sodium sulfite and sulfur.^[17]

Materials:

- Sodium sulfite (Na_2SO_3)
- Sulfur powder
- Deionized water
- 50% Ethanol (optional, to wet the sulfur)
- Beakers
- Heating mantle or hot plate with magnetic stirrer

- Buchner funnel and filter flask
- Filter paper

Procedure:

- Dissolve 6.3 g of sodium sulfite in 40 mL of deionized water in a 100 mL beaker.[17]
- Heat the solution to near boiling with constant stirring.[17]
- Weigh 2.0 g of sulfur powder. A paste can be made with a small amount of 50% ethanol to facilitate its addition.[17]
- Add the sulfur paste to the hot sodium sulfite solution in small portions while stirring continuously.[17]
- Maintain the solution at a gentle boil for 1-1.5 hours, stirring constantly. Add small amounts of deionized water to compensate for evaporation.[17]
- After the reaction is complete, filter the hot solution through a Buchner funnel to remove any unreacted sulfur.[17]
- Transfer the filtrate to a clean beaker and evaporate the solution until crystallization begins.
- Allow the solution to cool slowly to room temperature. Seeding with a small crystal of sodium **thiosulfate** can promote crystallization.
- Collect the crystals by filtration and wash them with a small amount of cold deionized water.
- Dry the crystals at room temperature.

Standardization of a Sodium Thiosulfate Solution by Iodometry

This protocol details the standardization of a sodium **thiosulfate** solution using a primary standard, such as potassium iodate (KIO_3).[18]

Materials:

- Sodium **thiosulfate** solution (approx. 0.1 M)
- Potassium iodate (KIO₃), primary standard grade
- Potassium iodide (KI)
- Sulfuric acid (H₂SO₄), dilute (e.g., 1 M)
- Starch indicator solution (freshly prepared)
- Deionized water
- Burette, pipette, conical flasks, and volumetric flask

Procedure:

- Accurately weigh a precise amount of KIO₃ and dissolve it in deionized water in a volumetric flask to prepare a standard solution of known concentration.
- Rinse and fill a burette with the sodium **thiosulfate** solution to be standardized.[\[19\]](#)
- Pipette a known volume (e.g., 25.00 mL) of the standard KIO₃ solution into a conical flask.
- Add an excess of potassium iodide (e.g., 1-2 g) and a few mL of dilute sulfuric acid to the conical flask.[\[18\]](#) The solution will turn a deep brown color due to the liberation of iodine.
$$\text{IO}_3^-(\text{aq}) + 5 \text{I}^-(\text{aq}) + 6 \text{H}^+(\text{aq}) \rightarrow 3 \text{I}_2(\text{aq}) + 3 \text{H}_2\text{O}(\text{l})$$
- Immediately begin titrating with the sodium **thiosulfate** solution.[\[19\]](#) The brown color of the iodine will fade.
- When the solution becomes a pale yellow, add a few drops of starch indicator. The solution will turn a deep blue-black color.[\[20\]](#)
- Continue the titration, adding the **thiosulfate** solution dropwise, until the blue-black color disappears, leaving a colorless solution. This is the endpoint.[\[20\]](#)
- Record the volume of sodium **thiosulfate** solution used.

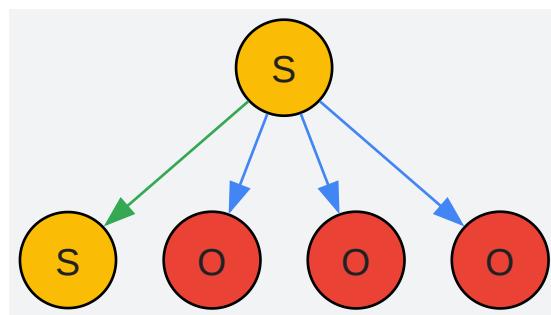
- Repeat the titration at least two more times to obtain concordant results.
- Calculate the molarity of the sodium **thiosulfate** solution using the stoichiometry of the reactions.

Role in Drug Development and Medicine

Thiosulfate salts, particularly sodium **thiosulfate**, have several important applications in medicine and are a subject of ongoing research in drug development.

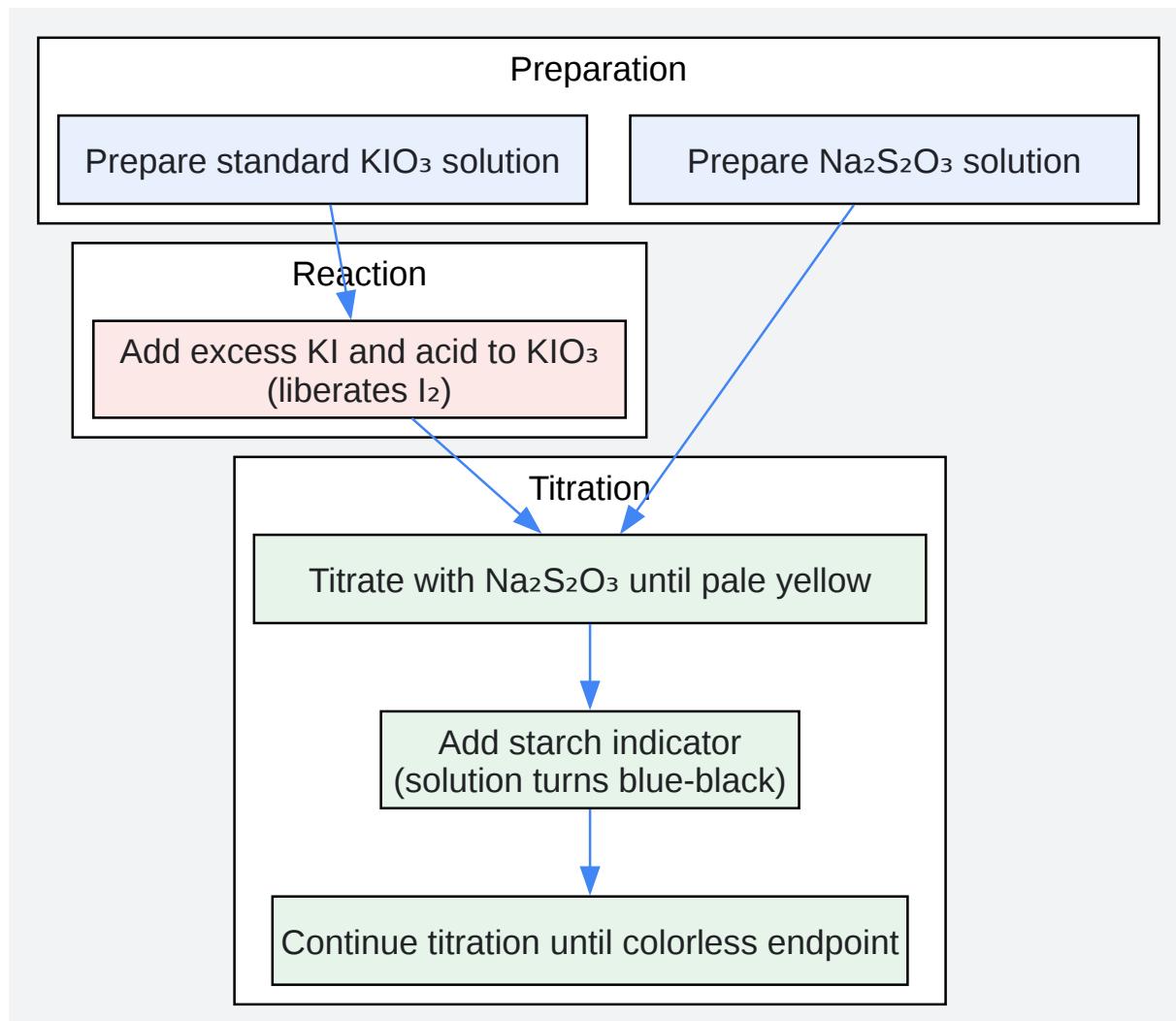
Cyanide Antidote

Sodium **thiosulfate** is a well-established antidote for cyanide poisoning.[21][22] It acts as a sulfur donor for the mitochondrial enzyme rhodanese, which detoxifies cyanide by converting it to the much less toxic thiocyanate, which is then excreted in the urine.[21][23]

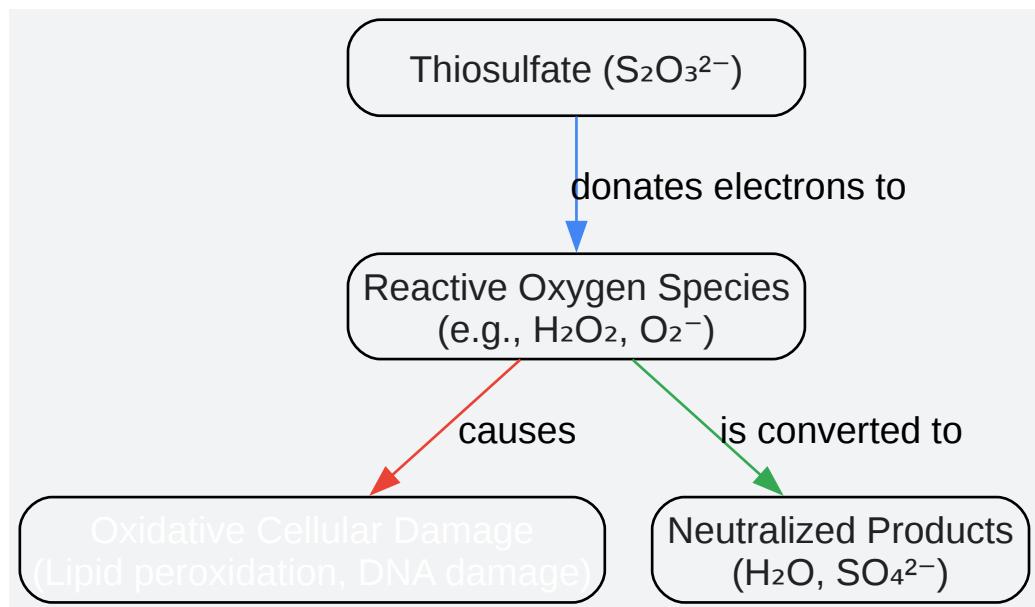


It is often administered intravenously, sometimes in combination with sodium nitrite, for the treatment of acute cyanide poisoning.[24][25]

Antioxidant Properties


Recent research has highlighted the antioxidant properties of **thiosulfate**.[26] It can scavenge reactive oxygen species (ROS) such as hydrogen peroxide and superoxide, thereby protecting cells from oxidative damage.[26][27][28] This antioxidant activity is being explored for its therapeutic potential in conditions associated with oxidative stress, such as ischemia-reperfusion injury and certain types of kidney damage.[28][29] The mechanism is believed to involve the donation of electrons from the **thiosulfate** molecule to neutralize free radicals.[26]

Visualizations


[Click to download full resolution via product page](#)

Caption: Structure of the **thiosulfate** ion ($\text{S}_2\text{O}_3^{2-}$).

[Click to download full resolution via product page](#)

Caption: Experimental workflow for iodometric titration.

[Click to download full resolution via product page](#)

Caption: **Thiosulfate**'s role as an antioxidant.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Thiosulfate - Wikipedia [en.wikipedia.org]
- 2. gas-sensing.com [gas-sensing.com]
- 3. Thiosulfate | Formula, Charge & Lewis Structure - Lesson | Study.com [study.com]
- 4. Sodium thiosulfate - Wikipedia [en.wikipedia.org]
- 5. Sodium Thiosulphate: Definition, Structure, Properties & Preparation [allen.in]
- 6. byjus.com [byjus.com]
- 7. Ricca Chemical - Sodium Thiosulfate [riccachemical.com]
- 8. academic.oup.com [academic.oup.com]

- 9. pubs.acs.org [pubs.acs.org]
- 10. chemicals.co.uk [chemicals.co.uk]
- 11. oxidationtech.com [oxidationtech.com]
- 12. webqc.org [webqc.org]
- 13. researchgate.net [researchgate.net]
- 14. Transition metal thiosulfate complex - Wikipedia [en.wikipedia.org]
- 15. The effect of concentration on reaction rate | Class experiment | RSC Education [edu.rsc.org]
- 16. mystrica.com [mystrica.com]
- 17. alfa-chemistry.com [alfa-chemistry.com]
- 18. hiranuma.com [hiranuma.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. mccscience.yolasite.com [mccscience.yolasite.com]
- 21. Sodium Thiosulfate - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]
- 22. litfl.com [litfl.com]
- 23. Facebook [cancer.gov]
- 24. drugs.com [drugs.com]
- 25. emedicine.medscape.com [emedicine.medscape.com]
- 26. Hydrogen Sulfide Metabolite, Sodium Thiosulfate: Clinical Applications and Underlying Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Sodium thiosulfate ameliorates oxidative stress and preserves renal function in hyperoxaluric rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Sodium Thiosulfate Ameliorates Oxidative Stress and Preserves Renal Function in Hyperoxaluric Rats | PLOS One [journals.plos.org]
- 29. Sodium thiosulfate refuels the hepatic antioxidant pool reducing ischemia-reperfusion-induced liver injury [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Technical Guide to the Chemical Properties and Reactivity of Thiosulfate Salts]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1220275#chemical-properties-and-reactivity-of-thiosulfate-salts>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com